molecular formula C34H55NO6 B12423393 (1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Cat. No.: B12423393
M. Wt: 573.8 g/mol
InChI Key: RFIFCXHTDDIEBQ-WMDBIHPHSA-N
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Description

The compound “(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one” is a complex organic molecule with a unique hexacyclic structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the hexacyclic structure.

    Functional group transformations: to introduce hydroxyl, methyl, and ethyl groups.

    Stereoselective reactions: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model for studying complex molecular structures and stereochemistry.

Biology

In biology, it may serve as a probe for investigating biological pathways and interactions with enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-methyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
  • (1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-propyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Uniqueness

The uniqueness of the compound lies in its specific configuration and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C34H55NO6

Molecular Weight

573.8 g/mol

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C34H55NO6/c1-5-29-30(37)31(38)32(39)33(41-29)40-19-10-11-34(4)25-13-22-21(23(25)14-28(36)26(34)12-19)8-7-20-18(3)27-9-6-17(2)15-35(27)16-24(20)22/h17-27,29-33,37-39H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,29+,30+,31-,32+,33+,34+/m0/s1

InChI Key

RFIFCXHTDDIEBQ-WMDBIHPHSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@@]3([C@H]4C[C@@H]5[C@H]([C@@H]4CC(=O)[C@H]3C2)CC[C@@H]6[C@H]5CN7C[C@H](CC[C@H]7[C@H]6C)C)C)O)O)O

Canonical SMILES

CCC1C(C(C(C(O1)OC2CCC3(C4CC5C(C4CC(=O)C3C2)CCC6C5CN7CC(CCC7C6C)C)C)O)O)O

Origin of Product

United States

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